

A Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(1-aminocyclohexyl)acetate
Cat. No.:	B060983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a chemical compound of significant interest in pharmaceutical development and neuroscience research. As a derivative of cyclohexylacetic acid, it serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics and potential treatments for neurological disorders. This document provides an in-depth overview of its chemical identity, physicochemical properties, a generalized synthetic protocol, and its potential biological significance.

Chemical Identity and Physicochemical Properties

Methyl 2-(1-aminocyclohexyl)acetate, also known by its IUPAC name, is a cycloaliphatic amino acid ester. Its hydrochloride salt form is often utilized to enhance solubility in drug formulation processes^[1]. The fundamental properties of this compound are summarized below.

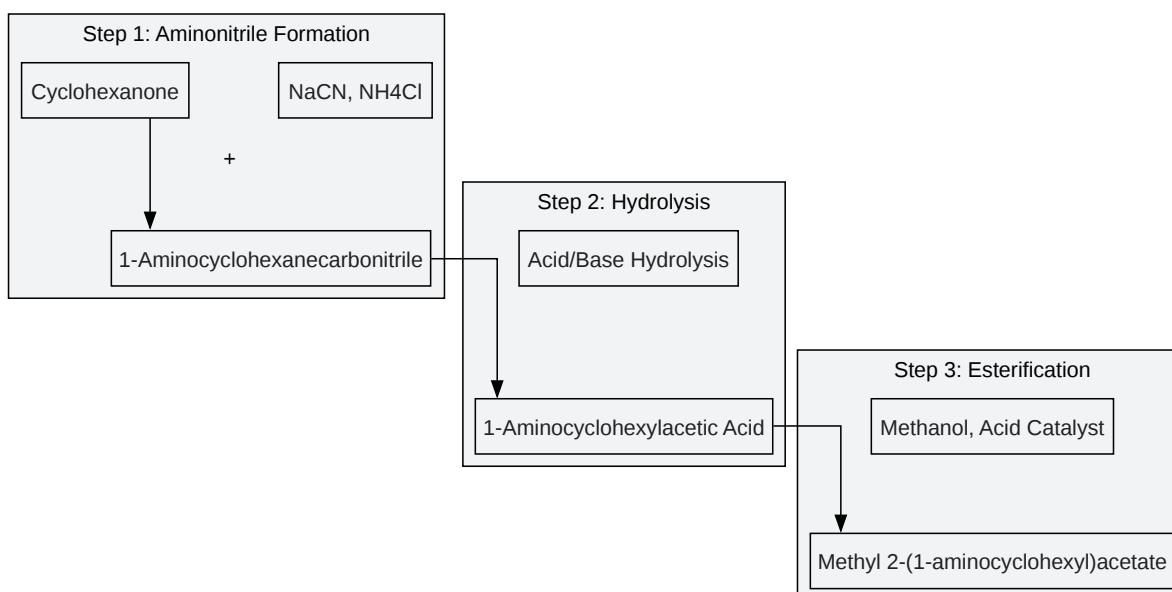
Table 1: Chemical and Physical Properties of **Methyl 2-(1-aminocyclohexyl)acetate**

Property	Value	Source
IUPAC Name	methyl 2-(1-aminocyclohexyl)acetate	ChemScene
Synonym(s)	(1-Amino-cyclohexyl)-acetic acid methyl ester	[2]
CAS Number	178242-64-3	[2] [3]
Molecular Formula	C ₉ H ₁₇ NO ₂	[2] [3]
Molecular Weight	171.24 g/mol	[2] [3]
Purity	≥98% (Commercially available)	[3]
SMILES	COC(=O)CC1(CCCCCC1)N	[3]

Note: Properties for related compounds, such as the hydrochloride salt (CAS: 1016258-17-5), may differ slightly. The molecular weight of the hydrochloride salt is 207.7 g/mol [\[1\]](#).

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of **Methyl 2-(1-aminocyclohexyl)acetate** are not extensively published in readily available literature, a general synthetic route can be conceptualized based on established organic chemistry principles and synthesis of structurally related compounds like Gabapentin^[4]. A plausible approach involves the Strecker synthesis or a related cyanation/hydrolysis/esterification sequence starting from cyclohexanone.


Generalized Synthetic Protocol

A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization for laboratory or industrial-scale production.

- Formation of α -aminonitrile: Cyclohexanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent (e.g., aqueous ethanol). This reaction forms 1-aminocyclohexanecarbonitrile.

- Hydrolysis of the Nitrile: The resulting α -aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexylacetic acid.
- Esterification: The final step is the esterification of the carboxylic acid group. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid, to produce **Methyl 2-(1-aminocyclohexyl)acetate**.

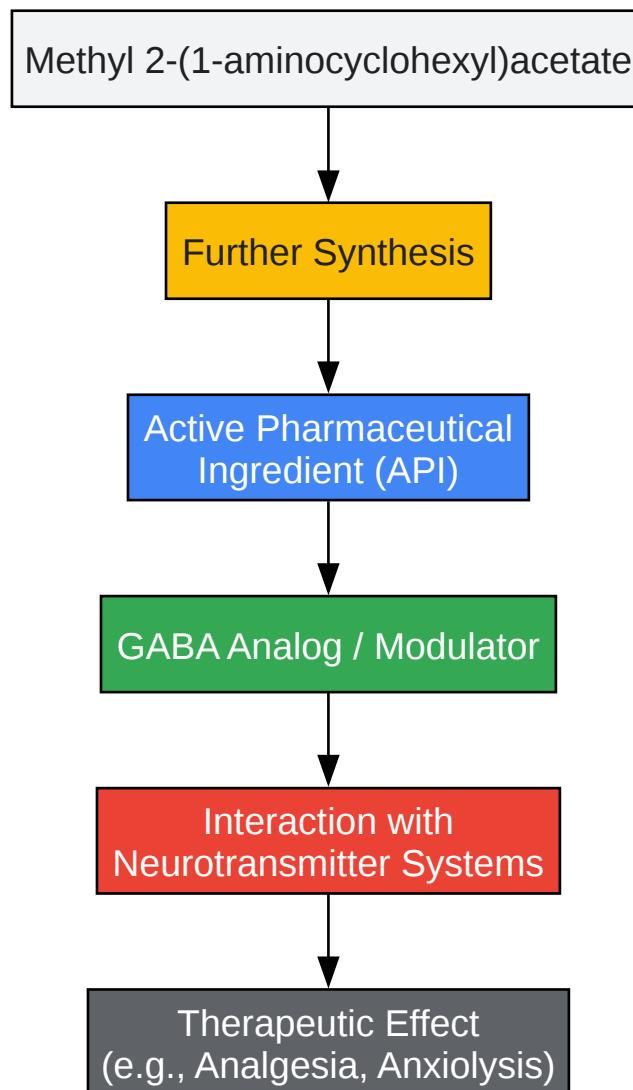
The workflow for this generalized synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Methyl 2-(1-aminocyclohexyl)acetate**.

Biological Activity and Research Applications

Methyl 2-(1-aminocyclohexyl)acetate and its derivatives are valuable in medicinal chemistry and neuroscience. The core structure is related to that of Gabapentin, a well-known anticonvulsant and analgesic.


Role in Pharmaceutical Development

This compound primarily serves as a building block or intermediate in the synthesis of more complex pharmaceutical agents^[1]. Its structural motif is found in molecules designed to target the central nervous system. Researchers utilize this intermediate for developing novel analgesics and anti-inflammatory drugs^[1].

Applications in Neuroscience

The ability of cyclohexyl derivatives to exhibit biological activity makes this compound a valuable tool in neuroscience research^[1]. It is used in studies exploring potential treatments for neurological conditions such as depression and anxiety, likely due to its potential to interact with neurotransmitter systems^[1]. The structural similarity to GABA (gamma-aminobutyric acid) suggests that its derivatives might act as GABA analogs, influencing GABAergic neurotransmission.

The potential mechanism of action for drugs derived from this intermediate could involve modulation of GABAergic pathways, which are central to regulating neuronal excitability.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from intermediate to therapeutic application.

Conclusion

Methyl 2-(1-aminocyclohexyl)acetate is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its stable and easy-to-handle nature makes it a valuable component in both academic and industrial research settings[1]. Further investigation into the synthesis of novel derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060983#iupac-name-for-methyl-2-1-aminocyclohexyl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com